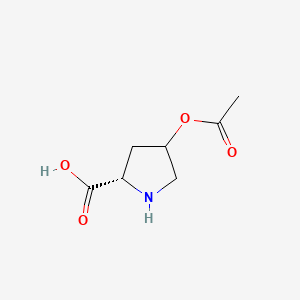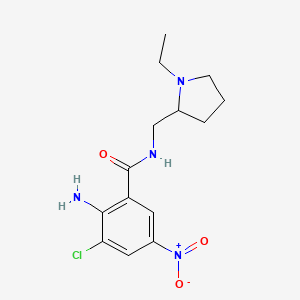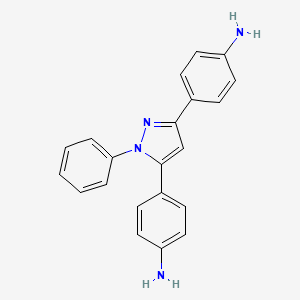
Ethenebis(triphenylphosphine)nickel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethenebis(triphenylphosphine)nickel is an organometallic compound that features a nickel center coordinated to two triphenylphosphine ligands and an ethylene ligand. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and electronic properties, which make it a valuable catalyst in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethenebis(triphenylphosphine)nickel can be synthesized through the reaction of nickel(II) chloride with triphenylphosphine and ethylene in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the nickel center. The reaction conditions often involve refluxing the mixture in a suitable solvent like tetrahydrofuran or dichloromethane.
Industrial Production Methods
While the industrial production of this compound is not as common as its laboratory synthesis, the principles remain similar. Large-scale production would involve the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Ethenebis(triphenylphosphine)nickel undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(II) complexes.
Reduction: It can be reduced to form nickel(0) species.
Substitution: The triphenylphosphine ligands can be substituted with other ligands, such as phosphites or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often occur in the presence of excess ligand and under mild heating.
Major Products Formed
Oxidation: Nickel(II) complexes with various ligands.
Reduction: Nickel(0) species.
Substitution: New nickel complexes with different ligands.
Aplicaciones Científicas De Investigación
Ethenebis(triphenylphosphine)nickel has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and polymerization.
Biology: The compound is studied for its potential use in bioinorganic chemistry, particularly in the modeling of nickel-containing enzymes.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of nickel-based drugs.
Industry: It is used in the production of fine chemicals and in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism by which ethenebis(triphenylphosphine)nickel exerts its effects involves the coordination of the nickel center to various substrates, facilitating their transformation through processes such as oxidative addition, reductive elimination, and migratory insertion. The triphenylphosphine ligands play a crucial role in stabilizing the nickel center and modulating its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(triphenylphosphine)nickel(II) chloride
- Bis(triphenylphosphine)nickel(0)
- Nickel(II) acetylacetonate
Uniqueness
Ethenebis(triphenylphosphine)nickel is unique due to its specific coordination environment, which imparts distinct reactivity and stability compared to other nickel complexes. The presence of the ethylene ligand allows for unique catalytic properties, particularly in reactions involving olefins.
Propiedades
Fórmula molecular |
C38H34NiP2 |
|---|---|
Peso molecular |
611.3 g/mol |
Nombre IUPAC |
ethene;nickel;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.C2H4.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;/h2*1-15H;1-2H2; |
Clave InChI |
FTNAYPLICVXRBN-UHFFFAOYSA-N |
SMILES canónico |
C=C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B12880051.png)
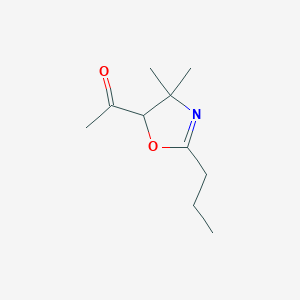
![3-Chloro-4-[2-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B12880067.png)
![2-(Carboxy(hydroxy)methyl)-7-(difluoromethoxy)benzo[d]oxazole](/img/structure/B12880074.png)



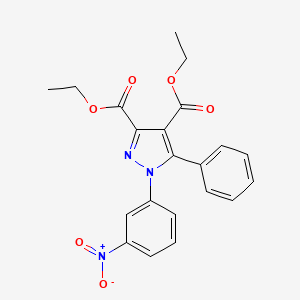
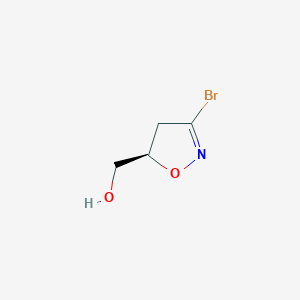
![5-Hydroxy-4-{3-[(piperidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12880119.png)
